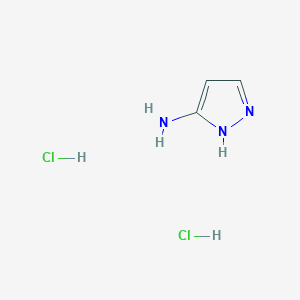

1H-Pyrazol-3-amine dihydrochloride

Description

Properties

Molecular Formula |

C3H7Cl2N3 |

|---|---|

Molecular Weight |

156.01 g/mol |

IUPAC Name |

1H-pyrazol-5-amine;dihydrochloride |

InChI |

InChI=1S/C3H5N3.2ClH/c4-3-1-2-5-6-3;;/h1-2H,(H3,4,5,6);2*1H |

InChI Key |

OSPIHBOXUJUEHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NN=C1)N.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1h Pyrazol 3 Amine Dihydrochloride and Analogous Pyrazole Amines

Foundational Synthetic Routes

The traditional and most widely employed methods for synthesizing the pyrazole (B372694) ring, including aminopyrazoles, rely on the condensation of a binucleophilic hydrazine (B178648) component with a 1,3-dielectrophilic species. mdpi.com The specific nature of the 1,3-dielectrophile is crucial in determining the final substitution pattern of the pyrazole ring.

Condensation Reactions with Hydrazine Derivatives and 1,3-Dicarbonyl Compounds

The Knorr pyrazole synthesis, a historical and fundamental method, involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.com This approach is straightforward and allows for the rapid assembly of polysubstituted pyrazoles. mdpi.comnih.gov However, when unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines are used, the reaction can lead to a mixture of regioisomers. mdpi.com

A significant advancement in this area is the in situ generation of 1,3-diketones from ketones and acid chlorides, which are then immediately reacted with hydrazine to form pyrazoles in a one-pot process. mdpi.com This method has been shown to be fast, general, and chemoselective, even enabling the synthesis of previously inaccessible pyrazole structures. mdpi.com For instance, the use of LiHMDS as a base can facilitate the formation of 1,3-diketones from enolates and carboxylic acid chlorides, which then cyclize with hydrazines to yield pyrazoles in good to excellent yields. beilstein-journals.org

The reaction conditions can be tuned to control regioselectivity. For example, the cyclocondensation of aryl hydrochloride hydrazine with 1,3-diketones in aprotic dipolar solvents like N,N-dimethylacetamide provides better regioselectivity compared to reactions in ethanol (B145695). nih.gov

A common route to 3(5)-aminopyrazoles specifically involves the condensation of hydrazine with β-ketonitriles. chim.itarkat-usa.org The reaction proceeds through the initial formation of a hydrazone at the keto group, followed by an intramolecular cyclization involving the addition of the second hydrazine nitrogen to the nitrile carbon. chim.it This method is one of the most common for accessing the 3(5)-aminopyrazole scaffold. chim.it

Table 1: Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Hydrazines

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Catalyst/Solvent | Product(s) | Yield (%) | Reference |

| Ethyl acetoacetate | Phenylhydrazine (B124118) | Nano-ZnO | 1,3,5-substituted pyrazoles | 95 | nih.gov |

| 4,4,4-Trifluoro-1-arylbutan-1,3-diones | Arylhydrazine hydrochloride | N,N-Dimethylacetamide | 1,5- and 1,3-regioisomers (98:2 ratio) | 74-77 | nih.gov |

| In situ from Ketone & Acid Chloride | Hydrazine | Not specified | Polysubstituted pyrazoles | Good to Excellent | mdpi.com |

| β-Ketonitriles | Hydrazine | Not specified | 3(5)-Aminopyrazoles | Not specified | chim.it |

Amine Group Introduction and Functionalization Strategies

Direct introduction of an amine group onto a pre-formed pyrazole ring can be challenging. Therefore, strategies often involve the use of nitrogen-containing functional groups that can be converted to an amino group or the use of starting materials that already contain a nitrogen functionality destined to become the amino group of the pyrazole.

One established method for preparing 3(5)-aminopyrazole involves a Curtius degradation of pyrazole-3(5)-carboxylic acid hydrazide. orgsyn.org Another route is the saponification and decarboxylation of ethyl 3-aminopyrazole-4-carboxylate, which is itself synthesized from ethyl ethoxymethylenecyanoacetate and hydrazine. orgsyn.org

A highly convenient and efficient synthesis of 3(5)-aminopyrazole utilizes readily available starting materials. The process involves the reaction of acrylonitrile (B1666552) with hydrazine to form β-hydrazinopropionitrile, which is then treated with an arenesulfonyl chloride. The resulting product is cyclized and then hydrolyzed to afford 3(5)-aminopyrazole in excellent yields. orgsyn.org This procedure can be adapted to produce 1-alkyl-5-aminopyrazoles by alkylating the intermediate 3-imino-1-arylsulfonylpyrazolidine before the final hydrolysis step. orgsyn.org

Furthermore, 3-aminopyrazoles can be synthesized from the reaction of hydrazines with α,β-unsaturated nitriles that possess a leaving group at the β-position. chim.it For example, 2-chloroacrylonitrile (B132963) reacts with methylhydrazine, often under microwave assistance, to exclusively yield the 3-aminopyrazole (B16455) regioisomer in high yield. chim.it The nature of the leaving group and the substitution on the hydrazine can influence the regiochemical outcome. chim.it

Advanced and Mechanistically Driven Synthesis Protocols

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing the aminopyrazole scaffold, often focusing on atom economy, procedural simplicity, and enhanced control over selectivity.

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like pyrazole derivatives from simple starting materials in a single step, adhering to the principles of green chemistry. beilstein-journals.orgmdpi.com These reactions offer significant advantages over traditional multi-step syntheses by increasing efficiency and molecular diversity. beilstein-journals.org

A variety of MCRs have been developed for pyrazole synthesis. For instance, a three-component reaction of aldehydes, β-ketoesters, and hydrazines, catalyzed by ytterbium perfluorooctanoate [Yb(PFO)₃], provides an efficient route to persubstituted pyrazoles. beilstein-journals.org Another example is the four-component synthesis of pyrano[2,3-c]pyrazoles, which involves the reaction of aldehydes, malononitrile (B47326), β-ketoesters, and hydrazine hydrate. mdpi.comnih.gov These reactions can be promoted by various catalysts, including piperidine (B6355638) or even conducted under catalyst-free conditions. mdpi.com

The in situ generation of reactive intermediates is a key feature of many MCRs for pyrazole synthesis. For example, 1,3-dicarbonyl compounds can be generated in situ and subsequently react with hydrazines to form pyrazoles. beilstein-journals.org Similarly, a three-component synthesis of 1,3-substituted pyrazoles has been achieved through a copper-catalyzed domino reaction involving the cyclization of a hydrazine with an enaminone followed by a Ullmann coupling with an aryl halide. beilstein-journals.org

Table 2: Examples of Multi-Component Reactions for Pyrazole Synthesis

| Reaction Type | Components | Catalyst/Conditions | Product | Yield (%) | Reference |

| Three-component | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | Not specified | beilstein-journals.org |

| Four-component | Aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Piperidine, Water, RT | Pyrano[2,3-c]pyrazoles | 85-93 | mdpi.com |

| Five-component | 5-methyl-1,3,4-thiadiazole-2-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrate | Montmorillonite K10, 65-70 °C | Highly substituted pyrano[2,3-c]pyrazoles | 81-91 | mdpi.com |

| Three-component | Pyrazole carbaldehydes, Secondary amines, Elemental sulfur | Metal-free, catalyst-free | Pyrazole-tethered thioamides | 53-90 | nih.govbeilstein-journals.org |

Microwave-Assisted and Catalyst-Free Synthetic Enhancements

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates, improve yields, and often enhance product purity. The synthesis of aminopyrazoles has significantly benefited from this technology. For example, the condensation of 2-chloroacrylonitrile with methylhydrazine to form a 3-aminopyrazole is efficiently conducted under microwave irradiation. chim.it This method has been shown to dramatically reduce reaction times compared to conventional heating. chim.it

Microwave irradiation has also been successfully applied to the synthesis of 5-aminopyrazol-4-yl ketones from β-ketonitriles and hydrazines. nih.gov Furthermore, the synthesis of pyrano[2,3-c]pyrazoles can be achieved through microwave-assisted multi-component reactions. nih.gov

In line with the principles of green chemistry, catalyst-free synthetic methods are highly desirable. Several catalyst-free approaches for the synthesis of pyrazole derivatives have been reported. For instance, the multicomponent reaction of ethyl acetoacetate, aromatic aldehydes, hydrazine monohydrate, and malononitrile can proceed in water under ultrasonic irradiation to yield pyranopyrazoles in excellent yields without the need for a catalyst. nih.gov Additionally, a metal- and catalyst-free, three-component reaction of pyrazole carbaldehydes, secondary amines, and elemental sulfur has been developed for the synthesis of pyrazole-conjugated thioamides. nih.govbeilstein-journals.org Catalyst-free cycloaddition reactions of diazo compounds to alkynes also provide a direct route to pyrazoles. rsc.org

Regioselective and Chemoselective Synthetic Design

Controlling regioselectivity is a critical challenge in the synthesis of substituted pyrazoles, particularly when using unsymmetrical starting materials. mdpi.com Significant efforts have been directed towards developing methods that favor the formation of a single regioisomer.

The reaction of β-enamino keto esters with hydrazines has been shown to be highly chemoselective, affording only one of the two possible isomeric pyrazole derivatives. clockss.org The reaction proceeds via a Michael addition of the more nucleophilic NH₂ group of the hydrazine, followed by cyclization. clockss.org

In the synthesis of 3- and 5-aminopyrazoles from the reaction of substituted hydrazines with β-alkoxyacrylonitriles, the regiochemical outcome can be controlled by the reaction conditions. wordpress.com For instance, heating an alkyl-substituted hydrazine with 3-methoxyacrylonitrile (B2492134) in ethanol typically yields the 5-aminopyrazole. wordpress.com However, using a catalytic amount of sodium ethoxide can switch the selectivity to favor the 3-aminopyrazole. wordpress.com This is attributed to a kinetically controlled reaction where the more nucleophilic internal nitrogen of the alkylhydrazine attacks first. wordpress.com

A one-pot regioselective synthesis of 3,5-disubstituted and 3,4,5-trisubstituted pyrazoles has been developed using a copper-free protocol with in situ generated palladium nanoparticles as the catalyst in an environmentally friendly PEG-400/H₂O medium. mdpi.com Furthermore, a highly regioselective one-pot, three-step synthesis of N¹-substituted pyrazole derivatives has been reported, starting from active methylene (B1212753) reagents, phenylisothiocyanate, methyl iodide, and a substituted hydrazine. nih.gov

One-Pot Strategies for Streamlined Synthesis

One-pot multicomponent reactions represent a highly efficient and atom-economical approach for the synthesis of substituted pyrazoles, minimizing waste and simplifying purification processes. tandfonline.comchemistryviews.org These strategies often involve the in-situ generation of a key intermediate which then undergoes cyclization.

A notable one-pot, three-component reaction for the construction of multi-substituted aminopyrazoles involves an iodine-mediated cyclization. tandfonline.com This method brings together an aldehyde, an active methylene nitrile, and a hydrazine in ethanol, leading to the formation of highly functionalized pyrazole derivatives. The reaction proceeds through a series of steps, likely initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent iodine-mediated cyclization and aromatization. This approach is valued for its operational simplicity and the ability to generate molecular diversity. tandfonline.com

Another versatile one-pot approach is the p-toluenesulfonic acid (p-TsOH)-catalyzed condensation of cyclic β-diketones, arylglyoxals, and arylhydrazones. chemistryviews.org This reaction, typically carried out in dimethylformamide (DMF) at elevated temperatures, provides access to a wide range of aryl- and cyclic β-diketone-substituted pyrazoles with good functional group tolerance and high yields. chemistryviews.org

Enzyme-catalyzed systems have also emerged as a green alternative for one-pot pyrazole synthesis. For instance, immobilized Thermomyces lanuginosus lipase (B570770) (TLL) has been successfully employed to catalyze the regioselective synthesis of 1,3,5-trisubstituted pyrazoles from phenyl hydrazines, nitroolefins, and benzaldehydes. worldresearchersassociations.com

The following table summarizes various one-pot synthetic strategies for pyrazole amines:

| Catalyst/Mediator | Reactants | Product Type | Reference |

| Iodine | Aldehyde, Active Methylene Nitrile, Hydrazine | Multi-substituted Aminopyrazoles | tandfonline.com |

| p-TsOH | Cyclic β-diketone, Arylglyoxal, Arylhydrazone | Aryl- and diketone-substituted Pyrazoles | chemistryviews.org |

| Immobilized Lipase | Phenyl hydrazine, Nitroolefin, Benzaldehyde | 1,3,5-Trisubstituted Pyrazoles | worldresearchersassociations.com |

| Sc(OTf)₃ | Epoxide, Hydrazine | 3,4-Disubstituted 1H-Pyrazoles | daneshyari.com |

Direct C-H Functionalization: Halogenation and Amination Methods

Direct C-H functionalization has become a powerful tool in organic synthesis, offering a more direct and efficient route to modify heterocyclic cores without the need for pre-functionalized substrates. nih.gov

Halogenation: The direct C-H halogenation of pyrazole amines allows for the introduction of halogen atoms, which can serve as versatile handles for further synthetic transformations. A metal-free protocol for the direct C4-halogenation of 3-aryl-1H-pyrazol-5-amines has been developed using N-halosuccinimides (NXS, where X = Cl, Br, I) as the halogen source. tandfonline.com This reaction proceeds smoothly at room temperature with DMSO acting as both the solvent and a catalyst, providing moderate to excellent yields of the corresponding 4-halogenated pyrazole derivatives. tandfonline.com The proposed mechanism involves the activation of the N-halosuccinimide by DMSO to form a more electrophilic halogenating species.

Amination: While direct C-H amination of the pyrazole ring is less common, transition-metal-catalyzed methods have been explored for related N-heterocycles. chim.it A copper-promoted dimerization of 5-aminopyrazoles has been reported, which proceeds via direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds to furnish pyrazole-fused pyridazines and pyrazines. mdpi.com This method highlights the potential for direct C-H activation to form new C-N bonds, although direct intermolecular amination at a specific C-H bond of 1H-pyrazol-3-amine remains a synthetic challenge.

Synthesis of Key Precursors and Intermediates for Complex Pyrazole Amines

Preparation of Functionalized Oxoalkanonitrile Precursors

Functionalized oxoalkanonitriles, particularly β-ketonitriles, are highly valuable and widely used precursors for the synthesis of 3-aminopyrazoles. rsc.orgbeilstein-journals.org The general and most versatile method involves the condensation of a β-ketonitrile with a hydrazine. beilstein-journals.org The reaction is believed to proceed through the initial formation of a hydrazone at the keto group, followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the nitrile carbon, leading to cyclization and subsequent aromatization to the 5-aminopyrazole. beilstein-journals.org

Several methods exist for the synthesis of these crucial β-ketonitrile intermediates. One common approach involves a tert-butoxide-assisted Claisen condensation of esters with nitriles. chim.itrsc.org This method allows for the direct synthesis of β-ketonitriles, which can then be reacted in a sequential one-pot manner with hydrazine to yield 5-aminopyrazoles. chim.itrsc.org

Another route to oxoalkanonitriles involves the reaction of enaminones with trichloroacetonitrile. nih.gov The resulting adducts can then be condensed with hydrazine to yield 3-amino-1H-pyrazole-4-carbonitrile derivatives. nih.gov The synthesis of 3-oxo-3-phenylpropanenitrile, a common β-ketonitrile, can be achieved from the corresponding enaminone. nih.gov

The following table provides examples of reactions to form functionalized oxoalkanonitrile precursors:

| Reactants | Product | Subsequent Reaction | Reference |

| Ester, Nitrile | β-Ketonitrile | Condensation with hydrazine | chim.itrsc.org |

| Enaminone, Trichloroacetonitrile | 2-Aroyl-3,3,3-trichloropropanenitrile adduct | Condensation with hydrazine | nih.gov |

Methodologies for Diverse Pyrazole Derivative Synthesis

1H-Pyrazol-3-amine and its analogs are versatile intermediates that can be readily converted into a wide range of more complex heterocyclic systems. The presence of the amino group and the reactive positions on the pyrazole ring allows for various functionalization reactions.

A primary route for derivatization is the reaction of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents to form fused pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net The regioselectivity of this condensation can be influenced by the reaction conditions and the nature of the substituents on both the aminopyrazole and the dicarbonyl compound. nih.gov

Furthermore, 3-aminopyrazoles can serve as nucleophiles in substitution reactions. For instance, they can be acylated to form amides. A patent describes the reaction of 3-cyclopropyl-5-amino-1H-pyrazole with benzoyl chloride in the presence of N-methylmorpholine to yield the corresponding N-benzoyl derivative. google.com

The synthesis of 1H-Pyrazol-3-amine dihydrochloride (B599025) itself is typically achieved by treating the free base, 1H-Pyrazol-3-amine, with hydrochloric acid. A patent for a related pyrazole derivative describes the treatment of the pyrazole with 10% HCl in ethanol to obtain the hydrochloride salt. google.com A similar procedure would be applicable for the preparation of 1H-Pyrazol-3-amine dihydrochloride, likely requiring two equivalents of HCl for the formation of the dihydrochloride salt due to the presence of two basic nitrogen atoms in the pyrazole ring and the exocyclic amino group.

Reaction Mechanisms and Intrinsic Reactivity of 1h Pyrazol 3 Amine Dihydrochloride

Electronic and Steric Influences on Reactivity

The pyrazole (B372694) moiety is an aromatic, five-membered heterocycle containing two adjacent nitrogen atoms. This structure possesses both a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). mdpi.com In its neutral state, the pyrazole ring is electron-rich and can participate in various reactions. However, in 1H-Pyrazol-3-amine dihydrochloride (B599025), the protonation of the ring and the amine group alters this reactivity profile.

Nucleophilic and Electrophilic Characteristics of the Pyrazole Ring System

The pyrazole ring exhibits a dual character in terms of its reactivity. researchgate.net The pyridine-like nitrogen (N2) is basic and acts as a nucleophilic center, while the pyrrole-like nitrogen (N1) is less basic due to the involvement of its lone pair in the aromatic sextet. mdpi.com The carbon atoms of the pyrazole ring also display distinct electronic properties. The C4 position is generally electron-rich and susceptible to electrophilic attack, whereas the C3 and C5 positions are comparatively electron-deficient, making them prone to nucleophilic attack. chemicalbook.com

Protonation of the pyrazole ring in acidic media, as is the case in 1H-Pyrazol-3-amine dihydrochloride, deactivates the ring towards electrophilic substitution. chemicalbook.com The resulting pyrazolium (B1228807) cation is more resistant to attack by electrophiles. Conversely, this protonation can facilitate nucleophilic attack on the ring, although such reactions are less common. The presence of substituents on the pyrazole ring can further modulate its reactivity. Electron-donating groups tend to increase the electron density of the ring, enhancing its nucleophilicity and susceptibility to electrophilic attack, while electron-withdrawing groups have the opposite effect. encyclopedia.pub

Reactivity of the Amine Functionality in Various Chemical Environments

The exocyclic amine group at the C3 position is a key site of reactivity. In its free base form, this amino group is nucleophilic and can readily react with electrophiles. arkat-usa.org However, in this compound, the amine group is protonated to form an ammonium (B1175870) salt. This protonation significantly diminishes its nucleophilicity, rendering it less reactive towards electrophilic reagents under acidic conditions.

The reactivity of the amine functionality is highly dependent on the pH of the chemical environment. In basic or neutral media, deprotonation of the ammonium group regenerates the nucleophilic amine, which can then participate in a variety of reactions, including acylation, alkylation, and condensation reactions. For instance, 3(5)-aminopyrazoles are extensively used as precursors in the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. encyclopedia.pubnih.gov These reactions often involve the initial attack of the exocyclic amino group on an electrophilic center. mdpi.com

The steric environment around the amine group also plays a role in its reactivity. Bulky substituents on the pyrazole ring or on the reacting partner can hinder the approach of reactants to the amine functionality, thereby slowing down or preventing reactions.

Tautomerism and Prototropic Equilibria in Pyrazol-3-amines

Tautomerism is a fundamental characteristic of pyrazoles that significantly influences their structure and reactivity. mdpi.comnih.gov This phenomenon involves the migration of a proton, leading to the existence of interconvertible isomers. For pyrazol-3-amines, both annular and side-chain tautomerism are theoretically possible.

Annular Prototropic Tautomerism Investigation

Annular prototropic tautomerism in pyrazoles involves the movement of a proton between the two ring nitrogen atoms (N1 and N2). nih.gov This results in two tautomeric forms for a 3-substituted pyrazole: 3-substituted-1H-pyrazole and 5-substituted-1H-pyrazole. In the case of 3-aminopyrazole (B16455), this equilibrium exists between 3-amino-1H-pyrazole and 5-amino-1H-pyrazole. encyclopedia.pub

The position of this equilibrium is influenced by several factors, including the nature of the substituents, the solvent, and the physical state (solid, liquid, or gas). nih.gov In the gas phase, tautomers may behave as if in an inert solvent. nih.gov In solution and the solid state, intermolecular interactions, particularly hydrogen bonding, play a crucial role. nih.govrsc.org Spectroscopic techniques like NMR are instrumental in studying these tautomeric equilibria. For instance, in 13C-NMR spectra of N-unsubstituted pyrazoles, broad signals for C3 and C5 are often observed due to the rapid tautomeric exchange. nih.gov

Side-Chain Tautomerism Analysis

Side-chain tautomerism involves the migration of a proton between the pyrazole ring and the exocyclic amine group. For 3-aminopyrazole, this could theoretically lead to the formation of imino tautomers (e.g., 1,2-dihydro-3H-pyrazol-3-imine). However, studies indicate that for 3(5)-aminopyrazoles, the imino forms are generally not favored, and only the annular tautomerism between the 1H and 2H forms is significant. encyclopedia.pubnih.gov The aromaticity of the pyrazole ring provides a significant stabilizing force that disfavors the formation of non-aromatic imino tautomers. researchgate.net

Substituent Effects on Tautomeric Preferences and Stability

Substituents on the pyrazole ring have a profound effect on the position of the tautomeric equilibrium. Electron-donating groups, such as amino (-NH2) and methyl (-CH3), tend to favor the tautomer where the substituent is at the C3 position. nih.gov Conversely, electron-withdrawing groups, like nitro (-NO2) and carboxyl (-COOH), generally stabilize the tautomer with the substituent at the C5 position. nih.gov

Intramolecular hydrogen bonding can also play a significant role in determining tautomeric preference. For example, a substituent capable of forming a hydrogen bond with the N1-H group can stabilize a particular tautomer that might otherwise be less favored. nih.gov The environment, including the solvent polarity and its ability to form hydrogen bonds, can also influence the tautomeric ratio. nih.gov

Table 1: Summary of Tautomeric Preferences in Substituted Pyrazoles

| Substituent Type | Preferred Tautomer | Influencing Factors |

| Electron-donating (e.g., -NH2, -CH3) | C3-substituted tautomer favored nih.gov | Electronic effects, hyperconjugation |

| Electron-withdrawing (e.g., -NO2, -COOH) | C5-substituted tautomer favored nih.gov | Inductive and resonance effects |

| Groups capable of H-bonding | Tautomer allowing intramolecular H-bond formation is stabilized nih.gov | Hydrogen bond strength |

| Solvent | Can shift equilibrium based on polarity and H-bonding capacity nih.gov | Solvation effects |

Cycloaddition and Cyclocondensation Pathways

Cycloaddition and cyclocondensation reactions are fundamental to the synthesis of complex heterocyclic systems from pyrazole precursors. These pathways leverage the inherent reactivity of the pyrazole core and its substituents.

[3+2] Dipolar Cycloaddition Reactions Involving Pyrazole Precursors

[3+2] dipolar cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered rings. youtube.comuchicago.edu In the context of pyrazole synthesis, this reaction typically involves a 1,3-dipole reacting with a dipolarophile. youtube.com While 1H-Pyrazol-3-amine itself is not a 1,3-dipole, pyrazole derivatives can be synthesized through this pathway. For instance, α-diazo-β-ketophosphonates, sufones, and esters can serve as 1,3-dipole precursors, reacting with electron-deficient alkenes to form functionalized pyrazoles. nih.gov This method is atom-economical and allows for the construction of diverse pyrazole structures. nih.gov

The regioselectivity of these cycloadditions is a key aspect. For example, the Huisgen cyclization of nitrile imines with a trisubstituted bromoalkene, which acts as an alkyne surrogate, yields 1,3,4,5-tetrasubstituted pyrazoles with high regioselectivity. nih.gov The reaction proceeds through a 5,5-disubstituted bromopyrazoline intermediate that aromatizes by losing HBr. nih.gov The stability of the resulting aromatic pyrazole ring is a significant driving force for the reaction. nih.gov

It is important to note that while pyrazoles are often the products of [3+2] cycloadditions, the starting materials are not always pyrazole derivatives themselves. nih.govnih.govresearchgate.net The reaction is a common method for forming the pyrazole ring from acyclic precursors. nih.govresearchgate.net

Cyclocondensation Reactions with Bis-Electrophilic and Bis-Nucleophilic Partners

1H-Pyrazol-3-amine is a versatile building block in cyclocondensation reactions due to its bifunctional nature, possessing both nucleophilic (amino group and ring nitrogens) and potentially electrophilic sites. It can react with various bis-electrophilic and bis-nucleophilic partners to form fused heterocyclic systems. nih.govresearchgate.net

A classic example is the Knorr pyrazole synthesis, where a 1,3-dicarbonyl compound (a bis-electrophile) condenses with a hydrazine (B178648) derivative to form a pyrazole. beilstein-journals.org 3-Aminopyrazole can participate in similar reactions. For instance, it reacts with 1,3-dielectrophilic compounds to yield pyrazolo-fused pyridines. nih.gov The regioselectivity of these reactions often depends on the relative reactivity of the electrophilic centers. nih.gov

Furthermore, 3-aminopyrazoles can act as 1,3-dinucleophiles in reactions with 1,3-bis-electrophiles to construct fused pyrimidine (B1678525) rings, leading to the formation of pyrazolo[1,5-a]pyrimidines. mdpi.com The amino group and an adjacent ring nitrogen atom act as the two nucleophilic centers.

The reactivity of aminopyrazoles can be influenced by the reaction conditions. For example, the condensation of β-ketonitriles with hydrazines is a versatile method for synthesizing 5-aminopyrazoles. nih.gov The reaction proceeds through a hydrazone intermediate, followed by cyclization. nih.gov

Below is a table summarizing some cyclocondensation reactions involving aminopyrazole derivatives:

| Bis-Electrophile/Bis-Nucleophile | Aminopyrazole Derivative | Resulting Product | Reference |

| 1,3-Dicarbonyl compounds | Hydrazine (precursor to pyrazole) | Pyrazole | beilstein-journals.org |

| Diethyl 2-(ethoxymethylene)malonate | 3-Aminopyrazole | 1H-Pyrazolo[3,4-b]pyridine | nih.gov |

| β-Ketonitriles | Hydrazine | 5-Aminopyrazole | nih.gov |

| α,β-Unsaturated aldehyde and cyclic-1,3-diketone | 5-Aminopyrazole | Pyridine-fused pyrazole | researchgate.net |

Oxidative and Reductive Transformation Mechanisms

The pyrazole ring and its amino substituent are susceptible to both oxidation and reduction, leading to a variety of functionalized products.

Electrochemical Oxidation Studies and Radical Intermediates

The electrochemical oxidation of aminopyrazoles has been investigated as a method for forming new C-C, C-N, C-S, and N-N bonds. mdpi.com Anodic oxidation can lead to the formation of radical cations, which can then undergo further reactions. mdpi.com For example, the electrooxidation of 1,4-dimethoxybenzene (B90301) in the presence of pyrazole leads to C-H functionalization through the formation of an electrophilic radical cation. mdpi.com

A significant application of aminopyrazole oxidation is the synthesis of azopyrazoles through oxidative N-N coupling. mdpi.comresearchgate.net This can be achieved using chemical oxidants or through electrochemical methods. mdpi.com Electrochemical approaches, particularly those using redox mediators like NiO(OH), are often milder and more selective. mdpi.comacs.org The process involves the oxidation of the aminopyrazole to a radical intermediate, followed by coupling. acs.org

The electrochemical oxidation of 5-aminopyrazoles can also lead to C-H thiocyanation, a valuable method for introducing sulfur-containing functional groups. mdpi.com

The following table outlines different oxidative transformations of aminopyrazoles:

| Reaction Type | Reagents/Conditions | Product | Reference |

| N-N Coupling | Electrogenerated NiO(OH) or Br₂ | Azopyrazole | mdpi.com |

| N-N Coupling | I₂/TBHP or Cu(I) catalyst | Azopyrrole | acs.org |

| C-H Thiocyanation | Electrochemical oxidation | Aryl thiocyanate | mdpi.com |

| C-H/S-H Coupling | Electrochemical | Amino pyrazole thioether | acs.org |

Reduction Pathways of Pyrazole Amine Scaffolds

The reduction of pyrazole derivatives can be more challenging than oxidation. However, specific functional groups on the pyrazole ring can be targeted for reduction. For instance, the reductive amination of formylpyrazoles with various amines using a reducing agent like sodium triacetoxyborohydride (B8407120) is an effective method for synthesizing N-substituted aminomethylpyrazoles. ineosopen.org This reaction proceeds through the formation of an imine intermediate which is then reduced. researchgate.net

Another example involves the reduction of a nitro group on the pyrazole ring to an amino group, which is a common strategy for synthesizing aminopyrazoles. researchgate.net

Deaminative transformations of aminopyrazoles can also be achieved through diazotization followed by reduction or other functionalization reactions. acs.org This highlights the versatility of the amino group as a synthetic handle.

Computational Chemistry and Theoretical Investigations of 1h Pyrazol 3 Amine Dihydrochloride

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are instrumental in exploring the electronic landscape of molecules. For 1H-Pyrazol-3-amine dihydrochloride (B599025), these computational tools help characterize its stability, reactivity, and the nature of its chemical bonds, particularly considering the influence of the two hydrochloride components which protonate the basic nitrogen centers.

Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the structural and electronic properties of molecules. researchgate.netnih.gov Theoretical calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or higher, to achieve a balance between accuracy and computational cost. tandfonline.com Such calculations can determine the optimized molecular geometry, corresponding to the lowest energy state of the molecule, as well as its vibrational frequencies.

For 1H-Pyrazol-3-amine dihydrochloride, DFT is essential for understanding the structural and electronic consequences of protonating both the pyrazole (B372694) ring and the exocyclic amino group. This analysis provides a foundational understanding of the molecule's properties, which are significantly different from its neutral counterpart, 1H-Pyrazol-3-amine.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. libretexts.orgyoutube.com

Table 1: Representative Frontier Molecular Orbital Properties

| Parameter | Description | Significance for this compound |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. Protonation lowers this energy, reducing nucleophilicity. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. Protonation lowers this energy, increasing electrophilicity. |

| Energy Gap (ΔE) (eV) | The energy difference between LUMO and HOMO | A key indicator of chemical reactivity and stability. A larger gap implies greater stability. |

The distribution of electrons within a molecule is fundamental to its chemical behavior. DFT calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electrostatic potential on the molecule's surface. deeporigin.com These maps use a color scale where red typically indicates regions of negative potential (electron-rich) that are susceptible to electrophilic attack, and blue indicates regions of positive potential (electron-poor) that are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would predictably show strong positive potential around the protonated sites (the aminium group -NH3+ and the protonated nitrogen in the pyrazole ring), highlighting them as electron-deficient centers.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include chemical hardness (η), which measures resistance to change in electron distribution, and the global electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. researchgate.net

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the molecule's resistance to deformation of its electron cloud. Higher values indicate greater stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from the system. |

| Electrophilicity Index (ω) | μ2 / 2η | A measure of the energy lowering of a molecule when it acquires additional electronic charge. |

Molecular Geometry and Conformational Landscape Analysis

A primary step in computational chemistry is geometry optimization, a process that identifies the most stable three-dimensional structure of a molecule by finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. nih.gov This procedure yields precise values for bond lengths, bond angles, and dihedral (torsion) angles. researchgate.net For this compound, these calculations would reveal the specific impact of protonation on the planarity of the pyrazole ring and the geometry around the key nitrogen centers.

Table 3: Selected Optimized Geometrical Parameters (Illustrative)

| Parameter | Typical Range for Pyrazole Derivatives (Å or °) | Significance |

|---|---|---|

| N-N Bond Length | ~1.33 - 1.35 Å | Indicates the bond order within the pyrazole ring. researchgate.net |

| C-N (ring) Bond Length | ~1.32 - 1.38 Å | Reflects the aromatic character of the heterocyclic ring. |

| C-NH3+ Bond Length | ~1.46 - 1.48 Å | Describes the link between the pyrazole core and the aminium group. |

| C-N-N Bond Angle | ~104 - 112° | Defines the internal angles of the five-membered ring. |

Conformational analysis involves studying the different spatial arrangements of a molecule that result from rotation around its single bonds. iu.edu.sa In the case of this compound, a key conformational aspect would be the rotation of the C-NH3+ bond relative to the pyrazole ring. By calculating the energy profile of this rotation, the most stable conformation (rotamer) can be identified.

While intramolecular hydrogen bonding is a significant factor in determining the preferred conformations of many neutral pyrazole derivatives, its role in the dihydrochloride salt is likely diminished. nih.gov The protonation of the amino group and a ring nitrogen atom converts these potential hydrogen bond acceptors into donors. However, computational studies can explore the potential for hydrogen bonding interactions between the molecule and its chloride counter-ions, which would play a crucial role in the stabilization of the crystal structure.

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical studies are instrumental in elucidating the complex mechanisms of chemical reactions. By modeling reaction coordinates, identifying transition states, and calculating energy barriers, computational chemistry provides a microscopic view of how chemical transformations occur.

The synthesis and subsequent reactions of the 1H-Pyrazol-3-amine core involve several key mechanistic steps that can be modeled computationally. One of the most common synthetic routes to the 5-aminopyrazole scaffold, for instance, involves the condensation of a β-ketonitrile with hydrazine (B178648). This process proceeds through a proposed hydrazone intermediate, followed by an intramolecular cyclization. Theoretical calculations, typically using Density Functional Theory (DFT), can map the potential energy surface for this reaction. This involves locating the geometry of the transition state for both the initial nucleophilic attack and the subsequent ring-closing step and calculating the associated activation energy barriers.

For reactions involving the pyrazole ring itself, such as N-alkylation, computational models can predict which of the two ring nitrogens (N1 or N2) is more likely to react. Quantum mechanical calculations for the parent pyrazole ring have been used to estimate the activation energies for competing alkylation pathways. For example, calculations for the alkylation of a pyrazole with N-methyl chloroacetamide predicted an activation energy of 18.0 kcal/mol for the N1 position and a lower barrier of 15.0 kcal/mol for the N2 position, correctly predicting the observed N2 selectivity. wuxiapptec.com In contrast, using a different model electrophile (methyl bromide) resulted in calculated activation energies of 6.4 kcal/mol for N1 and 9.4 kcal/mol for N2, favoring N1 alkylation. wuxiapptec.com This highlights the power of computational chemistry in understanding how subtle changes in reactants can alter reaction outcomes.

Furthermore, DFT modeling has been applied to high-energy processes like the isomerization of N-substituted pyrazoles, where calculated activation Gibbs energies can be as high as 50–70 kcal mol⁻¹, a range previously considered inaccessible in conventional synthesis but now reachable through high-temperature methods. nih.gov These computational approaches are crucial for predicting reaction feasibility and guiding synthetic planning.

| Reaction Type | Computational Method | Calculated Parameter | Typical Value Range |

| N-Alkylation | Quantum Mechanics (QM) | Activation Energy (Ea) | 6 - 20 kcal/mol |

| Isomerization | Density Functional Theory (DFT) | Activation Gibbs Energy (ΔG‡) | 50 - 70 kcal/mol |

| Cyclization | Density Functional Theory (DFT) | Potential Energy Surface | Varies by substrate |

Regioselectivity—the preference for bond formation at one position over another—is a critical aspect of the chemistry of 1H-Pyrazol-3-amine. The presence of multiple reactive sites (N1, N2, C4, C5, and the exocyclic amino group) makes predicting reaction outcomes challenging without theoretical guidance.

Computational models can predict regioselectivity by analyzing the electronic properties of the molecule. Calculations of the electron density on the parent pyrazole ring show that the nitrogen atoms (N1 and N2) and the C4 carbon have the highest electron density, making them susceptible to electrophilic attack. mdpi.com Conversely, the C3 and C5 positions have lower electron density, marking them as potential sites for nucleophilic attack. mdpi.com The presence of the electron-donating amino group at the C3 position in 1H-Pyrazol-3-amine further modifies this electronic landscape, generally activating the ring towards electrophiles.

These principles have been used to rationalize the outcomes of complex reactions. For example, in the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines from 5-aminopyrazoles, the reaction of a nonsymmetrical 1,3-dicarbonyl compound can lead to two different regioisomers. nih.gov The final product distribution depends on the relative electrophilicity of the two carbonyl groups, a factor that can be quantified through computational analysis of the molecule's electrostatic potential. nih.gov Similarly, theoretical studies of the 1,3-dipolar cycloaddition reactions used to form pyrazole rings have successfully predicted both the regio- and stereoselectivity of the products by calculating the energy profiles of the different possible reaction pathways. mdpi.com

Prediction and Analysis of Supramolecular Interactions

In the solid state, the structure and properties of this compound are governed by a complex network of non-covalent interactions. Computational methods are essential for predicting, visualizing, and quantifying these supramolecular interactions.

Hydrogen bonds are the dominant intermolecular forces in the crystal structure of this compound. The molecule contains multiple hydrogen bond donors (the protonated ring nitrogens and the ammonium (B1175870) group) and the pyrazole ring itself can act as an acceptor. The chloride counter-ions are strong hydrogen bond acceptors. This combination leads to the formation of extensive and robust hydrogen-bonding networks.

Computational studies on related NH-pyrazoles have shown they self-assemble into predictable supramolecular motifs such as dimers, trimers, tetramers, and infinite chains via intermolecular N-H···N hydrogen bonds. nih.gov In the case of the dihydrochloride salt, this network is expected to be even more complex and stronger, featuring N-H···Cl⁻ and C-H···Cl⁻ interactions. DFT calculations can be used to optimize the geometry of these hydrogen-bonded assemblies and to calculate the interaction energies, providing a quantitative measure of their strength. jchemrev.com Analysis of these networks helps in understanding the crystal packing, solubility, and stability of the compound.

| Hydrogen Bond Type | Donor | Acceptor | Typical Interaction Energy (kcal/mol) |

| Charge-Assisted | N⁺-H | N | 5 - 15 |

| Charge-Assisted | N⁺-H | Cl⁻ | 10 - 25 |

| Neutral | C-H | N | 1 - 4 |

| Neutral | C-H | Cl⁻ | 2 - 6 |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. mdpi.com The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, colored according to the nature and proximity of its intermolecular contacts.

The analysis generates two primary outputs:

d_norm surface: This surface maps normalized contact distances, where red spots indicate contacts shorter than the van der Waals radii, highlighting significant interactions like strong hydrogen bonds. White and blue regions represent contacts at or longer than the van der Waals separation, respectively. nih.gov

2D Fingerprint Plots: These plots provide a quantitative summary of all intermolecular contacts, decomposing the Hirshfeld surface into contributions from different atom-pair interactions (e.g., H···H, H···Cl, H···N). nih.gov

| Intermolecular Contact Type | Percentage Contribution to Hirshfeld Surface (Typical Range) |

| H···H | 35 - 55% |

| O···H / H···O | 10 - 30% (in oxygen-containing derivatives) |

| C···H / H···C | 10 - 30% |

| Br···H / H···Br | 10 - 15% (in bromine-containing derivatives) |

| C···C (π-π stacking) | 3 - 5% |

For this compound, one would expect the dominant contacts to be H···Cl, H···N, and H···H, which collectively would dictate the supramolecular architecture and the physicochemical properties of the solid material.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1H-Pyrazol-3-amine dihydrochloride (B599025) in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete picture of the molecule's proton and carbon framework can be assembled.

The ¹H and ¹³C NMR spectra provide fundamental information about the number and chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectrum: The ¹H NMR spectrum of neutral 3-aminopyrazole (B16455) in a solvent like DMSO-d₆ typically shows distinct signals for the protons on the pyrazole (B372694) ring and the amine group. orgsyn.org The two ring protons (H4 and H5) appear as doublets due to their coupling to each other. orgsyn.org The amine (-NH₂) and the ring N-H protons often appear as broader signals and can exchange with deuterium (B1214612) from D₂O, leading to their disappearance from the spectrum, a useful technique for peak assignment. orgsyn.org

Upon formation of 1H-Pyrazol-3-amine dihydrochloride , significant changes are expected in the ¹H NMR spectrum. The protonation of two of the three nitrogen atoms—likely the most basic pyridinic ring nitrogen and the exocyclic amino group—induces a strong deshielding effect. This would cause the signals for the remaining ring protons (H4 and H5) to shift substantially downfield (to a higher ppm value) due to the increased electron-withdrawing nature of the now cationic ring. Furthermore, new, likely broad signals corresponding to the ammonium (B1175870) (-NH₃⁺) and protonated ring nitrogen (N-H⁺) protons would appear, also at a downfield position.

¹³C NMR Spectrum: The ¹³C NMR spectrum of neutral 3-aminopyrazole shows three distinct signals corresponding to the three carbon atoms of the pyrazole ring. nih.gov The carbon atom attached to the amino group (C3) is typically found at a different chemical shift compared to the other two ring carbons (C4 and C5).

For the dihydrochloride salt , all carbon signals are expected to shift downfield. The protonation of the adjacent nitrogen atoms reduces the electron density at the carbon nuclei, making them less shielded. The C3 and C5 carbons would likely experience the most significant downfield shift due to their proximity to the positively charged nitrogen centers.

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | H4 | 5.52 | Doublet | 2 Hz |

| H5 | 7.33 | Doublet | 2 Hz | |

| NH (ring) | ~7.05 (broad) | Singlet (broad) | N/A | |

| NH₂ (amino) | ||||

| ¹³C | C3 | ~155 | N/A | N/A |

| C4 | ~90 | N/A | N/A | |

| C5 | ~130 | N/A | N/A |

Note: The exact chemical shifts can vary based on solvent and concentration. The data presented is a representative compilation from various sources. orgsyn.orgnih.gov

While one-dimensional NMR is sufficient for the basic structural confirmation of a simple molecule like 1H-Pyrazol-3-amine, two-dimensional (2D) NMR techniques would provide unambiguous assignments and reveal more complex structural details and dynamics.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the connectivity between adjacent protons. For 1H-Pyrazol-3-amine, a cross-peak between the signals at δ 5.52 and δ 7.33 ppm would confirm that these two protons (H4 and H5) are spin-coupled and thus adjacent in the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each carbon atom with its directly attached proton(s). An HSQC spectrum would show a correlation peak between the ¹³C signal at ~90 ppm and the ¹H signal at 5.52 ppm, assigning them to C4 and H4, respectively. Similarly, it would link the ¹³C signal at ~130 ppm to the ¹H signal at 7.33 ppm, assigning them to C5 and H5. The C3 carbon, having no directly attached protons, would be absent from the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between carbons and protons over two or three bonds. It would be crucial for assigning the quaternary C3 carbon by showing its correlation to the H4 and H5 protons. It could also confirm the position of the amino group through correlations from the amine protons to the C3 and C4 carbons.

For This compound , these multidimensional techniques would be essential to confirm the sites of protonation by observing the correlations between the new N-H⁺ protons and the various carbon atoms in the ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and studying intermolecular forces like hydrogen bonding. mdpi.com

The IR spectrum of neutral 1H-Pyrazol-3-amine displays characteristic absorption bands corresponding to its functional groups. nih.gov

N-H Stretching: The primary amine (-NH₂) group typically shows two distinct stretching bands in the 3200-3400 cm⁻¹ region, corresponding to asymmetric and symmetric stretches. The ring N-H stretch appears as a broader band in a similar region.

C=C and C=N Stretching: The stretching vibrations of the pyrazole ring double bonds (C=C and C=N) are found in the 1500-1650 cm⁻¹ region.

N-H Bending: The scissoring motion of the -NH₂ group results in a characteristic absorption around 1600-1650 cm⁻¹.

In the case of This compound , the IR spectrum would be markedly different. The formation of an ammonium ion (-NH₃⁺) from the amine group would give rise to a very broad and strong absorption band in the 2400-3200 cm⁻¹ range, which is characteristic of N-H⁺ stretching vibrations. The N-H⁺ bending vibrations would appear around 1500-1600 cm⁻¹. These new, intense bands could obscure some of the finer features of the pyrazole ring vibrations.

| Vibrational Mode | Wavenumber (cm⁻¹) (Neutral Form) | Description | Expected Change for Dihydrochloride Salt |

|---|---|---|---|

| N-H Stretch (Amine) | 3200-3400 | Asymmetric and symmetric stretches | Replaced by very broad, strong N-H⁺ stretch (2400-3200 cm⁻¹) |

| N-H Stretch (Ring) | ~3150 | Broad stretch | May shift and broaden further upon protonation |

| C-H Stretch (Ring) | 3050-3150 | Aromatic C-H stretch | Minor shifts expected |

| N-H Bend (Amine) | 1600-1650 | Scissoring vibration | Replaced by N-H⁺ bending modes (~1500-1600 cm⁻¹) |

| C=N, C=C Stretch (Ring) | 1500-1650 | Ring skeletal vibrations | Shifts due to changes in ring electronics |

Note: Data is compiled from representative spectra of aminopyrazoles. nih.govmdpi.com

In the solid state, the vibrational spectra of 1H-Pyrazol-3-amine are strongly influenced by intermolecular hydrogen bonding between the amine and pyrazole N-H groups of neighboring molecules. These interactions typically cause the N-H stretching bands to broaden and shift to lower frequencies compared to the gas phase.

For This compound , the hydrogen bonding network would be significantly more extensive and complex. The positively charged ammonium and pyrazole N-H⁺ groups would act as strong hydrogen bond donors, interacting with the chloride counter-ions. This extensive ionic hydrogen bonding is the primary reason for the very broad and low-frequency N-H⁺ stretching bands observed in the IR spectra of amine hydrochlorides.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 1H-Pyrazol-3-amine, the molecular weight is 83.09 g/mol . nist.gov

Under electron ionization (EI), the neutral molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. The fragmentation of the 3-aminopyrazole molecular ion would likely involve the loss of small, stable neutral molecules. Common fragmentation pathways for amino-substituted heterocyclic compounds include the loss of HCN or N₂H, leading to characteristic fragment ions.

When analyzing This compound using "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), one would not observe the intact salt. Instead, the spectrum would show the protonated molecule, [M+H]⁺, at an m/z of 84.1. The fragmentation of this ion (MS/MS analysis) would then be studied. The pyrazole ring is relatively stable, so fragmentation might be initiated by losses from the protonated amino group. The presence of two hydrochloride moieties would not be directly observed in the mass spectrum itself, but the technique confirms the mass of the underlying organic cation.

| Ion | m/z (Calculated) | Technique | Significance |

|---|---|---|---|

| [M]⁺˙ | 83.05 | EI | Molecular Ion of Neutral Compound |

| [M+H]⁺ | 84.06 | ESI, CI | Protonated Molecule (Observed for Salt) |

| [M-HCN]⁺˙ | 56.03 | EI | Fragment from loss of hydrogen cyanide |

Note: Fragmentation data is based on typical pathways for related structures. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS provides an experimental mass measurement that can be compared to the theoretical mass, confirming its molecular formula. The technique can differentiate between compounds with the same nominal mass but different elemental compositions.

While specific fragmentation patterns for this compound are not extensively detailed in publicly available literature, general principles of mass spectrometry suggest that the initial ionization would likely involve the loss of one or both hydrochloride moieties, followed by fragmentation of the pyrazole ring. The high-resolution data would allow for the unambiguous identification of these fragments.

Table 1: Theoretical vs. Experimental Mass Data for 1H-Pyrazol-3-amine

| Species | Theoretical Mass (m/z) | Observed Mass (m/z) | Technique |

| [M+H]⁺ (Free Base) | 84.0556 | Data not available | ESI-HRMS |

Note: The table illustrates the principle of HRMS. Actual experimental data for this compound is not readily found in public databases.

X-ray Crystallography for Solid-State Structural Insights

X-ray crystallography provides unparalleled detail about the three-dimensional structure of a crystalline solid. For this compound, this technique is essential for understanding its atomic arrangement, conformation, and intermolecular interactions in the solid state.

Single-Crystal X-ray Diffraction for Atomic Arrangement and Conformation

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic coordinates of a molecule. A study published in Acta Crystallographica Section E provides detailed crystallographic data for 3-aminopyrazole hydrochloride, a closely related structure. In the case of this compound, a single crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a three-dimensional model of the molecule. This model would reveal the bond lengths, bond angles, and torsional angles, confirming the pyrazole ring structure and the protonation sites. It is expected that both the exocyclic amine and one of the ring nitrogen atoms would be protonated in the dihydrochloride salt.

Crystal Packing Features and Polymorphism Studies

The arrangement of molecules in a crystal lattice, known as crystal packing, is determined by intermolecular forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions. For this compound, the presence of protonated amine and pyrazole groups, along with chloride counter-ions, would lead to an extensive network of hydrogen bonds. These interactions would play a crucial role in the stability of the crystal structure.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. While no specific polymorphism studies on this compound are prominently reported, it is a phenomenon that should be investigated for any crystalline solid. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability.

Correlation of Experimental Crystallographic Data with Theoretical Predictions

Computational chemistry offers powerful methods to predict the structure and properties of molecules. Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to model the geometry of this compound. The predicted structural parameters, including bond lengths and angles, can then be compared with the experimental data obtained from X-ray crystallography. A strong correlation between the theoretical and experimental data provides a high degree of confidence in the determined structure. Such a comparison can also offer insights into the electronic structure and reactivity of the molecule.

Emerging Research Frontiers and Future Directions in 1h Pyrazol 3 Amine Dihydrochloride Chemistry

Innovative Methodologies in Synthesis and Functionalization

The development of efficient and regioselective synthetic methods for aminopyrazoles is a primary focus of modern organic chemistry. Traditional methods are being supplemented and replaced by innovative techniques that offer higher yields, milder reaction conditions, and greater functional group tolerance.

One of the most common and effective methods for synthesizing 3(5)-aminopyrazoles involves the condensation of hydrazines with β-ketonitriles. chim.it This reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization. chim.it Another significant route is the condensation of α,β-unsaturated nitriles with hydrazines, where the regioselectivity can often be controlled by the reaction conditions. For instance, microwave-assisted condensation of 3-methoxyacrylonitrile (B2492134) with phenylhydrazine (B124118) can yield either the 5-aminopyrazole or the 3-aminopyrazole (B16455) based on the choice of solvent and catalyst. chim.it

Recent advancements also include the synthesis of 3-amino-substituted 5-aminopyrazoles via hydrolytic decarboxylation of corresponding pyrazole-4-carboxylates under microwave irradiation, a method noted for its operational simplicity and short reaction times. sunway.edu.my The use of isoxazoles as precursors, which undergo a ring-opening/ring-closing sequence with hydrazine (B178648), presents another novel pathway to 3(5)-aminopyrazoles. chim.it

Functionalization of the aminopyrazole core is also a critical area of research. Direct C-H functionalization, such as transition-metal-catalyzed thiocyanation, allows for the introduction of new functional groups onto the pyrazole (B372694) ring without the need for pre-functionalized substrates. chim.it This approach aligns with the principles of green chemistry by improving atom economy. chim.it

Table 1: Overview of Innovative Synthetic Methodologies for Aminopyrazoles

| Method | Precursors | Key Features |

| Condensation with β-ketonitriles | Hydrazine, β-ketonitrile | Classic, versatile method. chim.it |

| Condensation with α,β-unsaturated nitriles | Hydrazine, α,β-unsaturated nitrile | Regioselectivity can be controlled. chim.it |

| Hydrolytic Decarboxylation | 3,5-diaminopyrazole-4-carboxylates | Microwave-assisted, rapid, and efficient. sunway.edu.my |

| From Isoxazoles | Isoxazole, Hydrazine | Ring-opening/ring-closing mechanism. chim.it |

| Direct C-H Functionalization | Aminopyrazole, Functionalizing Agent | Atom-economical, avoids pre-functionalization. chim.itrsc.org |

Integration of Advanced Analytical Techniques with Theoretical Chemistry

A comprehensive understanding of the structural, electronic, and reactive properties of 1H-Pyrazol-3-amine dihydrochloride (B599025) and its derivatives is being achieved through the powerful synergy of advanced analytical techniques and theoretical chemistry.

Spectroscopic and Structural Analysis: Experimental characterization is routinely performed using a suite of spectroscopic methods. Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and UV-Vis spectroscopy are fundamental in confirming the molecular structure of newly synthesized pyrazole derivatives. nih.govresearchgate.net For unambiguous structural determination, single-crystal X-ray diffraction is employed, providing precise information on bond lengths, bond angles, and crystal packing, which can reveal details about intermolecular interactions like hydrogen bonding. nih.govtandfonline.com

Theoretical and Computational Chemistry: Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have become indispensable tools. DFT calculations are used to predict molecular geometry, electronic structure, and spectroscopic data, which often show good agreement with experimental results. researchgate.nettandfonline.comeurasianjournals.com These calculations provide insights into the reactivity of molecules through the analysis of frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps. nih.govbohrium.com

MD simulations complement these static DFT calculations by providing a dynamic picture of the molecule's behavior over time, which is crucial for understanding its stability and interactions in different environments, such as in solution. eurasianjournals.comresearchgate.net This integrated approach allows researchers to not only characterize novel compounds but also to rationally design molecules with desired properties.

Table 2: Integrated Analytical and Theoretical Techniques for Pyrazole Characterization

| Technique | Type | Information Obtained |

| NMR Spectroscopy | Analytical | Chemical environment of nuclei (¹H, ¹³C), connectivity. nih.gov |

| FT-IR Spectroscopy | Analytical | Presence of functional groups, vibrational modes. researchgate.net |

| UV-Vis Spectroscopy | Analytical | Electronic transitions, conjugation. nih.gov |

| X-Ray Crystallography | Analytical | Precise 3D molecular structure, intermolecular interactions. tandfonline.com |

| Density Functional Theory (DFT) | Theoretical | Optimized geometry, electronic properties, reactivity indices. eurasianjournals.comnih.gov |

| Molecular Dynamics (MD) | Theoretical | Dynamic behavior, stability, conformational changes. eurasianjournals.comresearchgate.net |

Exploration of Novel Reaction Pathways and Catalytic Applications

The unique structural and electronic properties of the aminopyrazole scaffold make it a versatile building block for constructing more complex molecular architectures and for applications in catalysis.

Novel Reaction Pathways: Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex pyrazole derivatives in a single step, adhering to the principles of atom and step economy. mdpi.combeilstein-journals.orgrsc.org These reactions allow for the creation of diverse molecular libraries by combining three or more reactants in a one-pot synthesis. mdpi.com For example, three-component reactions involving 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound can lead to the formation of fused heterocyclic systems like pyrazolo[3,4-b]pyridines. nih.gov Another innovative approach is the copper-promoted dimerization of 5-aminopyrazoles, which can be selectively controlled to produce pyrazole-fused pyridazines or pyrazines through direct C-H/N-H, C-H/C-H, and N-H/N-H bond couplings. mdpi.comnih.gov

Catalytic Applications: The nitrogen atoms in the pyrazole ring make these compounds excellent ligands for coordinating with metal centers. This property is being exploited in the development of new catalysts. For instance, pyrazole ligands have been shown to significantly enhance the catalytic activity of titanium isopropoxide in the ring-opening polymerization of L-lactide. rsc.org The amino group in 1H-Pyrazol-3-amine provides an additional coordination site, opening possibilities for creating bidentate or polydentate ligands that can stabilize transition metal catalysts for a variety of organic transformations. Research in this area focuses on designing pyrazole-based ligands for cross-coupling reactions, asymmetric synthesis, and polymerization catalysis. rsc.orgmdpi.com

Table 3: Novel Reaction Pathways and Catalytic Potential

| Area | Description | Example |

| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more reactants to build complex molecules. mdpi.combeilstein-journals.org | Synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazole, aldehydes, and active methylene compounds. nih.gov |

| Dimerization Reactions | Controlled coupling of aminopyrazole units to form fused bicyclic systems. mdpi.com | Copper-promoted synthesis of pyrazole-fused pyridazines and pyrazines. mdpi.comnih.gov |

| Ligand Development | Use of pyrazole derivatives to coordinate with metal centers for catalysis. rsc.org | Pyrazole ligands enhancing titanium-catalyzed polymerization. rsc.org |

Applications in Advanced Materials Science and Chemical Sensing

The functional versatility of the aminopyrazole core extends beyond pharmaceuticals into the realm of advanced materials and chemical sensing, where its unique electronic and photophysical properties can be harnessed.

Advanced Materials: Pyrazole derivatives are being investigated for their potential in materials science, particularly as fluorescent dyes. researchgate.netresearchgate.net The conjugated π-system of the pyrazole ring, which can be extended through functionalization, often leads to compounds with interesting photophysical properties, such as fluorescence. The dimerization of 5-aminopyrazoles has been shown to yield fused systems with promising fluorescence quantum yields, suggesting their potential application in optoelectronic materials. mdpi.comnih.gov The ability to tune the emission and absorption wavelengths by modifying the substituents on the pyrazole ring makes these compounds attractive candidates for organic light-emitting diodes (OLEDs), molecular probes, and imaging agents.

Chemical Sensing: The development of chemosensors for the selective detection of ions and molecules is a rapidly growing field. Pyrazole-based compounds are emerging as effective platforms for creating such sensors. The nitrogen atoms of the pyrazole ring and the exocyclic amino group can act as binding sites for metal ions. This interaction can lead to a detectable change in the compound's photophysical properties, such as a color change (colorimetric sensing) or a change in fluorescence intensity (fluorometric sensing). chemrxiv.orgresearchgate.net For example, pyrazole-based imine ligands have been reported as selective colorimetric sensors for Cu²⁺ ions. chemrxiv.orgresearchgate.net A novel pyrazole-based fluorescent probe has also been developed for the detection of both Cu²⁺ and Fe³⁺ in living cells. nih.gov The modular nature of pyrazole synthesis allows for the rational design of sensors with high selectivity and sensitivity for specific analytes.

Table 4: Applications in Materials Science and Chemical Sensing

| Application Area | Principle | Specific Use-Case |

| Fluorescent Materials | Extended π-conjugation of the pyrazole core leads to fluorescent properties. researchgate.net | Potential use in OLEDs and as fluorescent probes. mdpi.com |

| Colorimetric Sensing | Binding of an analyte to the pyrazole sensor causes a visible color change. chemrxiv.org | Selective detection of copper (II) ions. chemrxiv.orgresearchgate.net |

| Fluorometric Sensing | Analyte binding modulates the fluorescence emission of the pyrazole probe. nih.gov | Detection of copper (II) and iron (III) ions in biological systems. nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1H-Pyrazol-3-amine dihydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via condensation of acrylamide derivatives with hydrazine hydrate. For example, reacting an N-substituted acrylamide (e.g., N-(p-tolyl)acrylamide) with hydrazine hydrate in ethanol under reflux yields the pyrazole core, followed by dihydrochloride salt formation . Optimization involves controlling stoichiometry (excess hydrazine), solvent choice (ethanol for solubility), and temperature (reflux conditions). Yields of ~79% are achievable with rigorous exclusion of moisture .

Q. How is the structure of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- IR spectroscopy : NH stretching bands at ~3448 cm⁻¹ and ~3278 cm⁻¹ confirm amine groups .

- ¹H NMR : Signals for aromatic protons (δ 6.5–8.0 ppm), NH (exchangeable with D₂O), and alkyl/aryl substituents (e.g., CH₃ at δ ~2.3 ppm) are critical .

- Elemental analysis : Validates the dihydrochloride stoichiometry (2:1 base-to-HCl ratio) .

Advanced Research Questions

Q. How does the dihydrochloride salt form influence the compound's stability and solubility compared to the free base?

- Methodological Answer : The dihydrochloride form enhances aqueous solubility due to ionic interactions, facilitating dissolution in polar solvents (e.g., water or DMSO) for biological assays. Stability studies should compare hygroscopicity (via TGA/DSC) and degradation kinetics (HPLC monitoring) under varying pH and temperature. The 2:1 HCl ratio improves crystallinity, aiding in X-ray diffraction studies .

Q. What challenges arise in characterizing impurities or byproducts during synthesis, and how are they addressed?

- Methodological Answer : Common impurities include unreacted hydrazine, residual solvents, or regioisomeric pyrazole derivatives. Strategies:

- HPLC-MS : Identifies low-abundance byproducts (e.g., regioisomers) using reverse-phase C18 columns and acetonitrile/water gradients .

- Recrystallization : Purification via ethanol/water mixtures reduces solvent residues .

- ²D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures .

Q. How can computational methods predict the pharmacological activity of this compound derivatives?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., histamine receptors) based on crystal structures (PDB IDs).

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) with bioactivity data from analogues (e.g., sigma receptor antagonists) .

- MD simulations : Assess stability of ligand-receptor complexes in physiological conditions (explicit solvent models) .

Q. What analytical techniques are critical for studying the compound's reactivity in cross-coupling reactions?

- Methodological Answer :

- In situ FTIR : Monitors reaction progress (e.g., Suzuki-Miyaura coupling) by tracking C-Br bond cleavage .

- XPS (X-ray photoelectron spectroscopy) : Confirms successful functionalization (e.g., bromine substitution) .

- HPLC-UV/Vis : Quantifies coupling efficiency using calibrated retention times for reactants/products .

Experimental Design & Data Contradictions

Q. How should researchers design experiments to resolve discrepancies in reported biological activities of dihydrochloride derivatives?

- Methodological Answer :

- Standardized assays : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and protocols (e.g., radioligand displacement assays) .

- Counterion controls : Compare dihydrochloride vs. hydrochloride salts to isolate salt-specific effects .

- Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) to identify outliers or confounding variables (e.g., solvent polarity in assays) .

Q. What strategies mitigate decomposition of this compound during long-term storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.